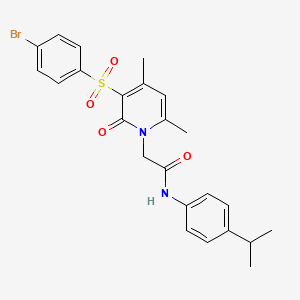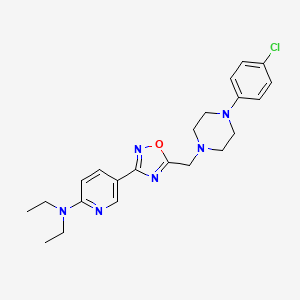
1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 1-[2-(Vinylthio)ethyl]-2-pyrrolidinone was achieved and further used to prepare water-soluble polymers through polymerization and copolymerization processes . Similarly, 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine was synthesized from 1-(3-methylthiobut-1-phenyl)pyrrolidine and 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one under specific reaction conditions . These studies demonstrate the versatility of pyrrolidine derivatives in synthesis and the importance of reaction conditions in achieving high yields and purity.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often confirmed using spectroscopic methods. For example, the structure of pentasubstituted pyridines was assigned based on 2D heteronuclear correlation experiments and NOE measurements . These techniques are crucial for determining the arrangement of atoms within a molecule and confirming the identity of the synthesized compounds.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. The reaction of 2-ethoxycarbonyl-3-isothiocyanatopyridine with α-amino acids resulted in the formation of pyrido[3,2-d]pyrimidine derivatives, with the nitrogen of the amino acid being incorporated into the fused pyrimidine ring . Additionally, 2-(2-Cyano-1-ethylthioethenyl)pyrroles were coupled with primary and secondary amines to afford 2-(1-amino-2-cyanoethenyl)pyrroles and their cyclic isomers . These reactions highlight the reactivity of pyrrolidine derivatives and their potential for creating a wide range of chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their specific substituents and molecular structure. While the papers provided do not detail the physical properties of "1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine," they do provide examples of other pyrrolidine derivatives. For instance, the solubility of polymers derived from pyrrolidine compounds can be manipulated for specific applications . The reactivity of these compounds with various nucleophiles and their ability to form stable structures under mild conditions also indicates their chemical robustness .
科学的研究の応用
Synthesis of Functionalized Compounds
Facile Coupling for Novel Pyrroles : 2-(2-Cyano-1-ethylthioethenyl)pyrroles, through coupling with amines, lead to the production of 2-(1-amino-2-cyanoethenyl)pyrroles and their cyclic isomers, showcasing a method to generate functionalized pyrroles with potential in pharmaceuticals and agrochemicals (Trofimov et al., 2007).
Quantum Chemical Study of Pyrrolidinones : The study of substituted pyrrolidinones using DFT and quantum chemical calculations reveals insights into their molecular properties, including HOMO, LUMO energy levels, and molecular densities, which are crucial for designing new drugs and materials (Bouklah et al., 2012).
Materials Science Applications
Solid-State Dye-Sensitized Solar Cells : The use of organic ionic plastic crystal electrolytes in solid-state dye-sensitized solar cells demonstrates an innovative approach to enhancing power conversion efficiency and stability, offering a promising direction for sustainable energy technologies (Li et al., 2012).
Electro-Optic Materials : The synthesis and layer-by-layer self-assembly of pyrrole-based donor-acceptor chromophores for electro-optic materials highlight the potential for developing advanced nonlinear optical devices, contributing to the field of photonic technologies (Facchetti et al., 2003).
Catalysis and Synthesis
Lewis Acid Catalyzed Reactions : The catalytic activity of Lewis acids in reactions involving arylvinylidenecyclopropanes and ethyl (arylimino)acetates for the synthesis of pyrrolidine and tetrahydroquinoline derivatives showcases the versatility of catalysts in organic synthesis, providing efficient routes to heterocyclic compounds (Lu & Shi, 2007).
Synthesis of Pyrrolylpyridines : The development of a synthetic protocol for pyrrolylpyridines from alkynes and isothiocyanates opens new avenues for the synthesis of biologically active heterocycles, further enriching the toolbox available for medicinal chemistry (Nedolya et al., 2015).
特性
IUPAC Name |
1-ethyl-2-(isothiocyanatomethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-2-10-5-3-4-8(10)6-9-7-11/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKNCCRAEIDNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2550649.png)


![N-(4-((4-oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)phenyl)acetamide](/img/structure/B2550657.png)

![N-{4-[(2-cyanobenzyl)oxy]phenyl}acetamide](/img/structure/B2550660.png)
![7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2550661.png)
![N-[(2-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2550663.png)
![N-(1,3-benzodioxol-5-yl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2550664.png)

![2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B2550666.png)

![Ethyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2550668.png)
![N-(4-methoxyphenyl)-6-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)hexanamide](/img/structure/B2550669.png)